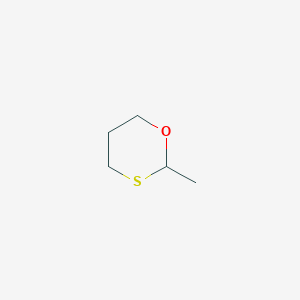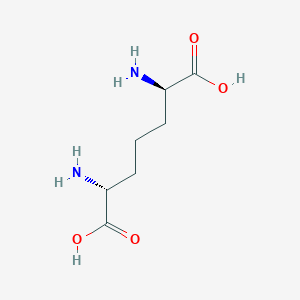
(2R,6R)-2,6-diaminoheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-2,6-diaminoheptanedioic acid, also known as L-2,6-diaminopimelic acid (L-DAP), is an important amino acid found in bacterial cell walls. It is a key component of the peptidoglycan layer, which provides structural support and protection to bacterial cells. L-DAP is also a precursor to lysine biosynthesis in some bacteria. In recent years, L-DAP has gained attention as a potential biomarker for bacterial infections and as a target for antibacterial drug development.
Aplicaciones Científicas De Investigación
Antibacterial and Herbicide Potential
- Enzyme Inhibition in Bacterial Lysine Biosynthesis : A study focused on the stereoselective synthesis of various derivatives of 2,6-diaminoheptanedioic acid, including (2R,6R)-2,6-diaminoheptanedioic acid. This research highlighted the potential of these compounds to specifically inhibit enzymes in the diaminopimelate pathway, which is crucial for L-lysine biosynthesis in bacteria. Such inhibition could lead to the development of selective antibacterial agents or herbicides (Bold et al., 1992).
Pharmacology
- Neuropeptide Y (NPY) Y4 Receptor Agonists : A derivative of (2R,6R)-2,6-diaminoheptanedioic acid was studied for its pharmacological properties. This research found that certain diastereomers of this compound acted as high-affinity agonists for the Y4 receptor, a subtype of the Neuropeptide Y receptor, which could have implications in various therapeutic areas (Kuhn et al., 2016).
Stereochemical Studies
- Determination of Chirality Sense : Research on the enantiomers of 2,6-adamantanediol provided insights into the chirality of similar compounds. This study helped in understanding the (2R,6R) and (2S,6S) configurations of compounds like 2,6-diaminoheptanedioic acid, contributing to the broader field of stereochemistry (Gerlach, 1985).
Biocatalysis and Bioremediation
- Microbial Production of Chiral Compounds : A study on the microbial production of (2R,3R)-2,3-butanediol, a compound structurally related to 2,6-diaminoheptanedioic acid, highlighted the potential of using engineered microbial pathways for producing valuable chiral compounds for industrial applications. This research might provide a framework for similar production strategies for compounds like (2R,6R)-2,6-diaminoheptanedioic acid (Xie et al., 2017).
Propiedades
Número CAS |
17121-19-6 |
|---|---|
Nombre del producto |
(2R,6R)-2,6-diaminoheptanedioic acid |
Fórmula molecular |
C7H14N2O4 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
(2R,6R)-2,6-diaminoheptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1 |
Clave InChI |
GMKMEZVLHJARHF-RFZPGFLSSA-N |
SMILES isomérico |
C(C[C@H](C(=O)[O-])[NH3+])C[C@H](C(=O)[O-])[NH3+] |
SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
SMILES canónico |
C(CC(C(=O)[O-])[NH3+])CC(C(=O)[O-])[NH3+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




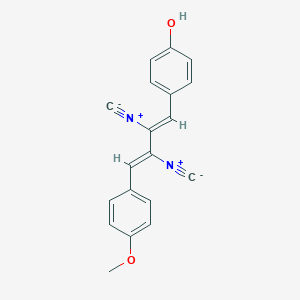

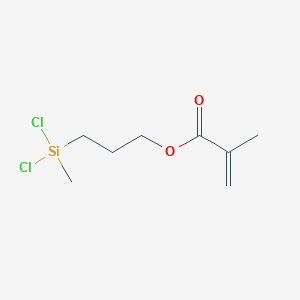

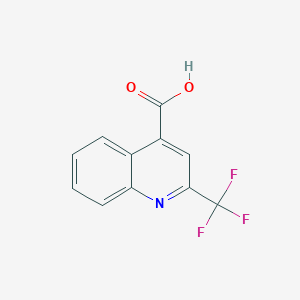
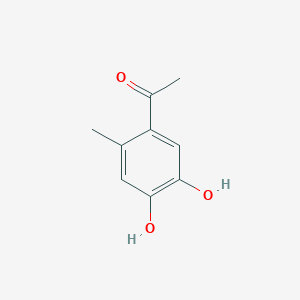

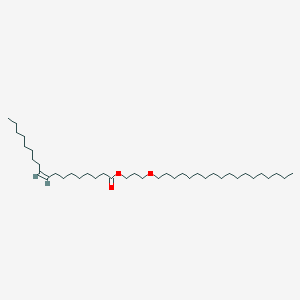
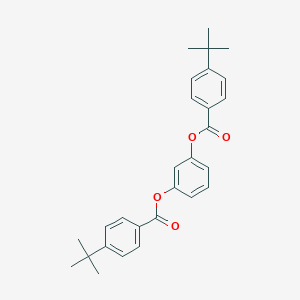
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)


